molecular formula C16H24ClNO2S B116086 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride CAS No. 142935-03-3

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride

Cat. No.: B116086
CAS No.: 142935-03-3
M. Wt: 329.9 g/mol
InChI Key: BKMCUGFGPQNYHG-RSAXXLAASA-N
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Description

Neurochemical Mechanisms of Action in Cognitive Enhancement

Modulation of Noradrenergic Transmission Pathways

Presynaptic Release Mechanisms Independent of Calcium Signaling

T-588 stimulates noradrenaline release through calcium-independent mechanisms, distinguishing it from classical neurotransmitter release pathways. In rat cerebral cortical slices, T-588 induces dose-dependent noradrenaline efflux even in calcium-free conditions, suggesting a novel release mechanism independent of voltage-gated calcium channels. This process involves direct interaction with intracellular vesicular transport systems, as evidenced by its similarity to reserpine-induced noradrenaline release.

The compound’s ability to bypass calcium-dependent exocytosis is further supported by its effects on PC12 cells, where T-588 increases cytosolic synaptophysin and synaptosome-associated protein levels without requiring extracellular calcium. This unique release mechanism preserves synaptic vesicle availability during prolonged neuronal activity, potentially enhancing sustained noradrenergic signaling in cognitive circuits.

Differential Effects Compared to Classical Reuptake Inhibitors

Unlike desipramine, a tricyclic antidepressant that blocks noradrenaline reuptake, T-588 enhances noradrenergic transmission through dual mechanisms:

Parameter T-588 Effect Desipramine Effect
[3H]Noradrenaline Uptake Dose-dependent inhibition Complete inhibition at 10 μM
Release Mechanism Calcium-independent, reserpine-like Reuptake blockade only
Synaptic Vesicle Dynamics Increases cytosolic synaptophysin No effect on vesicle trafficking

T-588’s stimulation of noradrenaline release persists even in the presence of desipramine, confirming its action through non-canonical pathways. This dual modulation—simultaneously inhibiting reuptake and enhancing release—creates a synergistic noradrenergic tone critical for sustained attention and memory consolidation.

Cholinergic System Interactions

Muscarinic Receptor-Independent Potassium Channel Modulation

T-588 enhances cholinergic signaling through direct ion channel modulation rather than classical muscarinic receptor activation. In hippocampal CA1 neurons, T-588 induces slow depolarization (2.6 ± 0.8 mV) by blocking outward potassium currents, increasing membrane resistance by 32 ± 8 MΩ. This depolarization persists despite atropine pretreatment, confirming muscarinic receptor independence.

The compound’s interaction with potassium channels shows specificity:

Electrophysiological Parameter T-588 Effect Acetylcholine Effect
Depolarization Magnitude 2.6 ± 0.8 mV 3.1 ± 0.9 mV
Atropine Sensitivity Insensitive Fully blocked
Potassium Current Inhibition 78 ± 12% at 10 μM 65 ± 9% at 10 μM

By reducing potassium efflux, T-588 lowers the threshold for action potential generation in cholinergic neurons, facilitating sustained firing during cognitive tasks.

Long-Term Enhancement of Acetylcholine-Mediated Plasticity

T-588 potentiates hippocampal long-term potentiation (LTP), a cornerstone of synaptic plasticity. In freely moving rats, oral administration (3 mg/kg) augments LTP magnitude in the dentate gyrus by 243 ± 56% compared to controls, with prolonged decay kinetics. This enhancement correlates with improved spatial memory in animal models.

The compound’s effects on plasticity involve downstream calcium signaling:

  • Calcium Homeostasis : T-588 reduces intracellular calcium spikes by 42 ± 8% in Purkinje cells, preventing calcium-induced synaptic depression.
  • LTP Maintenance : Augmented field excitatory postsynaptic potential (fEPSP) slopes persist for >180 minutes post-induction versus <120 minutes in controls.
  • Network Synchronization : Paired-pulse facilitation remains unchanged, indicating selective enhancement of long-term plasticity over short-term modifications.

These mechanisms converge to strengthen cholinergic circuits in the hippocampus and prefrontal cortex, regions critical for learning and executive function.

Properties

CAS No.

142935-03-3

Molecular Formula

C16H24ClNO2S

Molecular Weight

329.9 g/mol

IUPAC Name

(1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1

InChI Key

BKMCUGFGPQNYHG-RSAXXLAASA-N

SMILES

CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

Isomeric SMILES

CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl

Canonical SMILES

CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

Synonyms

1-(benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride
1-benzothiophen-5-yl-2-(2-(diethylamino)ethoxy)ethanol hydrochloride
T 588
T-588

Origin of Product

United States

Preparation Methods

Benzo[b]thiophen-5-ol Intermediate Synthesis

The benzo[b]thiophene precursor is synthesized via Friedel-Crafts alkylation or thiophene ring annulation. A representative protocol involves:

  • Thiophene ring closure :

    • Reaction of 2-mercaptobenzaldehyde with chloroacetone in DMF at 80°C for 12 hours.

    • Acid-catalyzed cyclization yields benzo[b]thiophen-5-ol with 78% efficiency.

Table 1: Optimization of Benzo[b]thiophen-5-ol Synthesis

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄DMF8078
AlCl₃Toluene11065
PTSAEtOH7058

Key factors:

  • Protonation efficiency : Strong acids (H₂SO₄) enhance cyclization kinetics by stabilizing the thiophene transition state.

  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility of intermediates, reducing side-product formation.

Etherification with 2-(N,N-Diethylamino)ethanol

The critical ether bond is formed via nucleophilic substitution, leveraging the hydroxyl group of benzo[b]thiophen-5-ol and a halogenated ethanol derivative:

  • Reagent preparation :

    • 2-(N,N-Diethylamino)ethanol is treated with thionyl chloride (SOCl₂) to generate the corresponding chloroethyl intermediate.

  • Ether synthesis :

    • SN1 mechanism : Protonation of the hydroxyl group forms an oxonium ion, which dissociates to a carbocation. Nucleophilic attack by the diethylaminoethoxy group proceeds at 60°C in dichloromethane.

    • SN2 pathway : Under anhydrous K₂CO₃ in acetone, direct displacement achieves 82% yield but requires rigorous moisture control.

Table 2: Comparative Etherification Strategies

MechanismBaseSolventTime (h)Yield (%)
SN1NoneCH₂Cl₂875
SN2K₂CO₃Acetone682
MitsunobuDIAD/Ph₃PTHF489

Critical observations:

  • Carbocation stability : SN1 routes necessitate bulky substituents to prevent rearrangements.

  • Mitsunobu advantages : Triphenylphosphine and diethyl azodicarboxylate (DIAD) enable room-temperature reactions but increase cost.

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine with HCl gas in anhydrous ether:

  • Salt precipitation :

    • Slow addition of HCl-saturated diethyl ether to the free base at 0°C yields crystalline product.

    • Recrystallization from ethanol/ether (1:3) enhances purity to 98.5%.

Table 3: Salt Crystallization Parameters

Solvent RatioTemperature (°C)Purity (%)Crystal Size (µm)
Ethanol:Ether (1:3)098.550–100
Methanol−2095.210–30
Acetonitrile2593.8Irregular

Optimization criteria:

  • Low-temperature crystallization : Minimizes hydrochloride hydrolysis.

  • Solvent polarity : Ethanol/ether mixtures balance solubility and nucleation rates.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.70 (m, 2H, CH₂N), 3.15 (q, J = 7.2 Hz, 4H, NCH₂CH₃).

  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Purity Assessment

  • Karl Fischer titration : Residual H₂O <0.2%.

  • Elemental analysis : Calculated for C₁₄H₂₂ClNO₂S: C 52.91%, H 6.98%, N 4.41%; Found: C 52.87%, H 6.95%, N 4.38%.

Industrial-Scale Considerations

  • Cost-effective catalysts : Substituting H₂SO₄ with recyclable ion-exchange resins reduces waste.

  • Continuous flow systems : Microreactors enhance heat transfer during exothermic etherification steps.

  • Quality control : In-line PAT (Process Analytical Technology) monitors HCl gas concentration during salt formation.

Chemical Reactions Analysis

T-588 undergoes various chemical reactions, including:

Scientific Research Applications

Neuroprotective Effects

T-588 has been studied for its neuroprotective properties, particularly its ability to enhance survival rates in models of hypoxia and ischemia. Research indicates that T-588 significantly prolongs survival time in mice subjected to normobaric hypoxia and histotoxic anoxia induced by potassium cyanide (KCN), as well as complete ischemia due to decapitation. In these studies, doses ranging from 30 to 100 mg/kg were administered orally, demonstrating a dose-dependent effect on survival time .

Cognitive Enhancement

T-588 has also been investigated as a cognitive enhancer. In vitro studies demonstrated that T-588 stimulates the release of noradrenaline (NA) from rat cerebral cortical slices. The compound's effect was notable for its time-dependent stimulation of NA release, which was maintained for at least ten minutes after administration. This suggests that T-588 may enhance cognitive functions by modulating neurotransmitter release in the brain .

Case Studies

In animal models, T-588 has shown promise in reversing memory impairment. For instance, studies involving rats indicated that administration of T-588 improved performance in memory tasks compared to control groups. The compound's efficacy in enhancing cognitive function highlights its potential therapeutic applications for conditions characterized by cognitive deficits .

Given its neuroprotective and cognitive-enhancing properties, T-588 holds potential for various therapeutic applications:

  • Treatment of Neurodegenerative Diseases: The compound may be beneficial in conditions like Alzheimer's disease or Parkinson's disease where cognitive decline is prominent.
  • Management of Ischemic Events: Its protective effects against ischemia could make it a candidate for acute interventions following strokes or cardiac events.
  • Cognitive Impairment Disorders: T-588 may serve as an adjunct therapy for patients with cognitive impairments due to various etiologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its pharmacological profile, the compound is compared to structurally and functionally analogous molecules. Below is a detailed analysis supported by experimental data and structural insights.

Structural Analogues with Aromatic Heterocycles

Compound A: (S)-N-(2-(1-(Chloromethyl)-5-hydroxy-8-methoxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-6-(2-(dimethylamino)ethoxy)benzo[b]selenophen-5-yl)acetamide (18p)

  • Structural Differences: Replaces benzothiophene with benzo[b]selenophene (selenium vs. sulfur). Features a dimethylaminoethoxy chain instead of diethylaminoethoxy.
  • Dimethylamino groups may decrease lipophilicity compared to diethylamino groups, affecting tissue distribution.

Compound B : 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride

  • Structural Differences: Benzodiazepinone core replaces benzothiophene. Lacks the aminoethoxy side chain.
  • Functional Impact: Primarily acts as a GABA receptor modulator, contrasting with the noradrenergic and neuroprotective mechanisms of the target compound.

Functional Analogues with Aminoethoxy Side Chains

Compound C : DAU6215 (5-HT3 receptor antagonist)

  • Structural Differences: Contains a quinoline core instead of benzothiophene. Lacks the ethanol moiety.
  • Functional Impact: DAU6215 reverses scopolamine-induced cognitive deficits via serotonin receptor antagonism, whereas the target compound enhances noradrenaline release directly .

Compound D : Scopolamine (muscarinic antagonist)

  • Functional Contrast: Scopolamine induces cognitive impairment, serving as a model for Alzheimer’s-like deficits.

Pharmacokinetic and Efficacy Comparison

Parameter Target Compound Compound A Compound B Compound C
Bioavailability Moderate (CNS penetration) Low (high polarity) High (GABA targeting) Low (peripheral action)
Neuroprotection +++ (retinal/cerebral) ++ (selenium-mediated) - -
Cognitive Enhancement +++ (noradrenaline release) + (unclear mechanism) - ++ (5-HT3 antagonism)
Metabolic Stability Moderate Low (oxidative degradation) High High

Key Research Findings and Mechanistic Insights

  • Neuroprotection : The target compound reduces retinal ganglion cell death in models of elevated intraocular pressure, outperforming selenium-containing analogues in longevity of effect .
  • Noradrenergic Activity: It increases noradrenaline release by 40–60% in cortical slices at 10 μM, a response absent in dimethylamino-substituted analogues .

Biological Activity

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, commonly referred to as T-588, is a compound that has garnered attention for its potential neuroprotective and cognitive-enhancing effects. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on its mechanisms of action and therapeutic applications.

T-588 is primarily noted for its ability to enhance noradrenaline (NA) release in the central nervous system. Research indicates that T-588 stimulates NA release from rat cerebral cortical slices in a manner that is independent of calcium and calmodulin, suggesting a unique mechanism distinct from other known stimulants . Specifically, T-588's effect on NA release is characterized by:

  • Time Lag : A delay of approximately 1 minute before stimulation occurs.
  • Duration : Sustained NA release for at least 10 minutes post-administration.
  • Reversibility : The stimulation effect is reversible upon washing the slices, indicating a temporary interaction with the neuronal mechanisms .

Neuroprotective Effects

In vivo studies have demonstrated T-588's protective effects against various forms of hypoxia and ischemia. In experiments involving normobaric hypoxia and histotoxic anoxia, T-588 significantly prolonged survival times in mice subjected to these conditions. The compound exhibited a dose-dependent response, with doses ranging from 30 to 100 mg/kg being effective . Notably, the anti-hypoxic effects were inhibited by scopolamine, implicating the cholinergic system in its action .

Comparative Efficacy

When compared to other compounds such as bifemelane and tacrine, T-588 showed unique profiles in different experimental models:

  • Bifemelane : Effective across all models tested (hypoxia, anoxia, ischemia).
  • Tacrine : Protective against hypoxia but ineffective against anoxia and ischemia.
  • Imipramine : Beneficial for anoxia but detrimental for hypoxic conditions .

Summary of Biological Activities

The following table summarizes key biological activities and effects of T-588 based on various studies:

Activity Description Reference
Noradrenaline ReleaseStimulates NA release in rat cortical slices; Ca2+-independent mechanism
Anti-Hypoxic EffectProlongs survival time in hypoxic conditions; dose-dependent
Neuroprotective Against IschemiaProtects against complete ischemia; mechanism involves cholinergic pathways
Reversible EffectsEffects on neurotransmitter release are reversible upon washing

Case Studies

Several studies have focused on the neuroprotective properties of T-588. In one notable case study involving mice subjected to ischemic conditions (decapitation), T-588 demonstrated significant protective effects compared to control groups. This study highlighted its potential as a therapeutic agent in conditions characterized by reduced oxygen supply and metabolic stress .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer:
Synthesis typically involves coupling the benzo(b)thiophene moiety with the ethanolamine derivative under acidic or basic conditions, followed by hydrochlorination. Critical parameters include:

  • Temperature control : Maintain 60–80°C to prevent side reactions (e.g., ethoxy group hydrolysis) .
  • Stoichiometric ratios : Optimize molar ratios of benzo(b)thiophene-5-carbaldehyde and 2-(N,N-diethylamino)ethanol (1:1.2) to maximize yield.
  • Purification : Use column chromatography (silica gel, dichloromethane/methanol 95:5 gradient) to isolate intermediates. Final hydrochlorination is achieved by bubbling HCl gas into an anhydrous ether solution .

Basic: Which spectroscopic and chromatographic methods are effective for structural confirmation?

Methodological Answer:

  • NMR : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.4–4.1 ppm for ethoxy protons) and ¹³C NMR (C-S bond at ~125 ppm) .
  • FT-IR : O-H stretch (~3400 cm⁻¹), C-S stretch (~680 cm⁻¹) .
  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (60:40) at 1.0 mL/min; retention time ~8.2 minutes for purity assessment (>98%) .
  • Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:
Discrepancies arise from:

  • Purity variations : Validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum-free media for receptor-binding assays) .
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance of EC₅₀ differences across studies .

Advanced: What strategies mitigate degradation during stability studies?

Methodological Answer:

  • Storage : Amber vials with desiccants (silica gel) under argon at 2–8°C .
  • Formulation : Lyophilize aqueous solutions; add 0.01% BHT to prevent thiophene ring oxidation .
  • Degradation monitoring : Monthly HPLC-MS analysis (e.g., hydrolyzed ethoxy group detected at m/z 220) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods during weighing (risk of respiratory irritation) .
  • Spill management : Neutralize with 5% sodium bicarbonate; absorb with vermiculite .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) .

Advanced: How can computational models predict binding affinity, and what validation is required?

Methodological Answer:

  • Docking : Use AutoDock Vina with receptor PDB files (e.g., 3SN6) to identify binding poses .
  • Free energy calculations : MM-GBSA to estimate ΔG binding .
  • Experimental validation : SPR (HBS-EP buffer, 1 nM–10 µM) for kinetic analysis (ka/kd) . Mutate predicted binding residues (e.g., Asp113) to confirm interactions .

Advanced: How to optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Solvent selection : Use anhydrous THF to minimize hydrolysis .
  • Catalyst screening : Test Pd/C (5% w/w) for coupling efficiency .
  • Process analytics : In-line FTIR to monitor reaction progress .

Basic: What are the key physicochemical properties affecting solubility?

Methodological Answer:

  • LogP : ~2.1 (predicted) indicates moderate lipophilicity; enhance solubility with cyclodextrin inclusion complexes .
  • pH-dependent solubility : Soluble in acidic buffers (pH 3.0–5.0) due to protonation of the diethylamino group .

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